Cas no 889939-73-5 (1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxylic acid)
1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(4-FLUORO-BENZYL)-1H-[1,2,3]TRIAZOLE-4-CARBOXYLIC ACID
- 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
- 1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxylic acid
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- MDL: MFCD08445754
- Inchi: 1S/C10H8FN3O2/c11-8-3-1-7(2-4-8)5-14-6-9(10(15)16)12-13-14/h1-4,6H,5H2,(H,15,16)
- InChI Key: RMWPNKWXZUADBT-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CN1C=C(C(=O)O)N=N1
Computed Properties
- Exact Mass: 221.06005467g/mol
- Monoisotopic Mass: 221.06005467g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 68Ų
1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F144786-100mg |
1-[(4-fluorophenyl)methyl]-1h-1,2,3-triazole-4-carboxylic acid |
889939-73-5 | 100mg |
$ 115.00 | 2022-06-05 | ||
| TRC | F144786-500mg |
1-[(4-fluorophenyl)methyl]-1h-1,2,3-triazole-4-carboxylic acid |
889939-73-5 | 500mg |
$ 390.00 | 2022-06-05 | ||
| TRC | F144786-1g |
1-[(4-fluorophenyl)methyl]-1h-1,2,3-triazole-4-carboxylic acid |
889939-73-5 | 1g |
$ 615.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | D546941-1g |
1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid |
889939-73-5 | 95% | 1g |
$390 | 2024-06-03 | |
| eNovation Chemicals LLC | D546941-1g |
1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid |
889939-73-5 | 95% | 1g |
$390 | 2025-02-24 | |
| Life Chemicals | F2157-0847-0.25g |
1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid |
889939-73-5 | 95%+ | 0.25g |
$392.0 | 2023-09-06 | |
| Life Chemicals | F2157-0847-0.5g |
1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid |
889939-73-5 | 95%+ | 0.5g |
$413.0 | 2023-09-06 | |
| Life Chemicals | F2157-0847-1g |
1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid |
889939-73-5 | 95%+ | 1g |
$435.0 | 2023-09-06 | |
| Life Chemicals | F2157-0847-2.5g |
1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid |
889939-73-5 | 95%+ | 2.5g |
$900.0 | 2023-09-06 | |
| Life Chemicals | F2157-0847-5g |
1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid |
889939-73-5 | 95%+ | 5g |
$1755.0 | 2023-09-06 |
1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxylic acid Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on 1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxylic acid
Professional Introduction to 1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxylic Acid (CAS No. 889939-73-5)
1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxylic acid is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 889939-73-5, is characterized by its unique structural framework, which combines a fluorophenyl group with a triazole ring system. The presence of the fluorine atom in the aromatic ring and the carboxylic acid functionality at the triazole ring’s 4-position imparts distinct chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules.
The compound’s molecular structure, featuring a triazole core, is particularly noteworthy due to its potential applications in drug design. Triazoles are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The introduction of a carboxylic acid group at the 4-position of the triazole ring enhances its reactivity, making it a versatile building block for further chemical modifications. These modifications can be tailored to develop novel therapeutic agents targeting various diseases.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The fluorine atom in the 4-fluorophenyl moiety contributes to these advantages by increasing lipophilicity and reducing susceptibility to enzymatic degradation. This feature is particularly valuable in the development of small-molecule drugs where bioavailability and duration of action are critical factors.
Recent studies have highlighted the potential of 1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxylic acid as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently implicated in various diseases, including cancer. By modifying the structure of this compound, researchers have been able to develop potent inhibitors that selectively target specific kinases. For instance, derivatives of this compound have shown promising activity against tyrosine kinases, which are overexpressed in many cancer cell lines.
The carboxylic acid group in 1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxylic acid also provides a site for further functionalization through esterification or amidation reactions. These modifications can be used to enhance solubility or to introduce specific pharmacophores that improve binding affinity to biological targets. Such flexibility makes this compound an attractive candidate for library screening and drug discovery programs.
Another area where this compound has shown promise is in the development of antiviral agents. The triazole ring system is known to exhibit inhibitory activity against certain viral proteases and polymerases. By incorporating the fluorophenyl group and the carboxylic acid moiety, researchers have been able to fine-tune the properties of these derivatives to improve their efficacy against viral infections. Preliminary studies have indicated that certain analogs of 1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxylic acid demonstrate significant antiviral activity in vitro.
The synthesis of 1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxylic acid involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the condensation of appropriately substituted phenols with hydrazine hydrate to form triazoles. Subsequent functionalization at the 4-position of the triazole ring introduces the carboxylic acid group. The introduction of the methyl group at the 1-position is achieved through alkylation reactions using appropriate alkylating agents.
The role of computational chemistry and molecular modeling has been instrumental in understanding the structural features of 1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives. These tools have enabled researchers to predict binding modes and optimize lead structures before conducting expensive wet-lab experiments. By integrating experimental data with computational insights, scientists can accelerate the drug discovery process and identify promising candidates more efficiently.
In conclusion, 1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 889939-73-5) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent scaffold for developing novel therapeutic agents targeting various diseases. The combination of synthetic flexibility and biological activity positions this compound as a valuable asset in modern drug discovery efforts.
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